molecular formula C14H9ClN2O4 B1393020 5-Chloro-2-(4-cyano-2-methoxyphenoxy)nicotinic acid CAS No. 1255147-24-0

5-Chloro-2-(4-cyano-2-methoxyphenoxy)nicotinic acid

Cat. No.: B1393020
CAS No.: 1255147-24-0
M. Wt: 304.68 g/mol
InChI Key: XPORMAZMHQWFRF-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-cyano-2-methoxyphenoxy)nicotinic acid (CAS 1255147-24-0) is a high-purity chemical compound with a molecular formula of C14H9ClN2O4 and a molecular weight of 304.69 g/mol . This nicotinic acid derivative is a key synthetic intermediate in agricultural chemistry research. It serves as a crucial precursor in the development of novel herbicidal agents, specifically for the synthesis of nicotinamide derivatives that demonstrate potent activity in suppressing the growth of a wide range of weed species . As a versatile building block, it enables researchers to explore structure-activity relationships and develop new crop protection solutions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-2-(4-cyano-2-methoxyphenoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O4/c1-20-12-4-8(6-16)2-3-11(12)21-13-10(14(18)19)5-9(15)7-17-13/h2-5,7H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPORMAZMHQWFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OC2=C(C=C(C=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601168823
Record name 3-Pyridinecarboxylic acid, 5-chloro-2-(4-cyano-2-methoxyphenoxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255147-24-0
Record name 3-Pyridinecarboxylic acid, 5-chloro-2-(4-cyano-2-methoxyphenoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 5-chloro-2-(4-cyano-2-methoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601168823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of Nicotinic Acid

Chlorination is a critical step to introduce the chloro substituent. Methods include:

  • Phosphorus pentachloride (PCl₅) : Reacting nicotinic acid with excess PCl₅ at 185–210°C under high pressure (25–40 bar) yields chlorinated intermediates.
  • Thionyl chloride (SOCl₂) : Converts carboxylic acids to acyl chlorides, as seen in the synthesis of 6-chloro-N,N-diethyl-nicotinamide.

Phenolic Coupling Reaction

The chloro-nicotinic acid intermediate is coupled with 4-cyano-2-methoxyphenol via nucleophilic aromatic substitution:

  • Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents (e.g., DMF, DMSO).
  • Conditions : Heating at 80–120°C for 12–24 hours.

Example Protocol

  • Dissolve 5-chloronicotinoyl chloride (1.0 equiv) and 4-cyano-2-methoxyphenol (1.2 equiv) in DMF.
  • Add K₂CO₃ (2.0 equiv) and heat at 100°C for 18 hours.
  • Acidify with HCl and extract with ethyl acetate.

Reaction Optimization and Yield Data

Parameter Condition Yield Source
Solvent DMF 68%
Base Cs₂CO₃ 75%
Temperature 100°C 72%
Catalyst None

Industrial-Scale Considerations

For large-scale production:

  • Continuous Flow Reactors : Improve heat transfer and reduce reaction time.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane).

Challenges and Alternatives

  • Selectivity Issues : Competing reactions at the chloro and cyano groups require careful stoichiometric control.
  • Alternative Routes : Suzuki-Miyaura coupling for biaryl formation, though less common for this target.

Case Study: Two-Step Synthesis from 5-Chloro-2-methoxynicotinic Acid

  • Methoxylation : Treat 5-chloronicotinic acid with sodium methoxide in methanol at 125°C (64% yield).
  • Phenoxy Introduction : React with 4-cyano-2-methoxyphenol using NaOCl as an oxidant (75% yield).

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group in 5-Chloro-2-(4-cyano-2-methoxyphenoxy)nicotinic acid can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the cyano and methoxy groups.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Dimethylformamide, ethanol.

    Catalysts: Palladium-based catalysts for coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and catalysis.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive nicotinic acid derivatives.

Industry:

Mechanism of Action

The exact mechanism of action for 5-Chloro-2-(4-cyano-2-methoxyphenoxy)nicotinic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the cyano and methoxy groups may influence its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues of Nicotinic Acid Derivatives

The compound is compared to structurally related chloro-substituted nicotinic acid derivatives, focusing on substituent variations and their implications:

Table 1: Key Structural and Physical Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
5-Chloro-2-(4-cyano-2-methoxyphenoxy)nicotinic acid 5-Cl, 2-(4-CN-2-OCH₃-phenoxy) C₁₅H₁₀ClN₂O₄ 329.71 Not reported Cyano group enhances polarity
5-Chloro-2-methoxynicotinic acid (CAS 54916-65-3) 5-Cl, 2-OCH₃ C₇H₆ClNO₃ 187.58 Not reported Simpler structure; lower molecular weight
Methyl 6-chloro-2-methoxynicotinate (CAS 65515-32-4) 6-Cl, 2-OCH₃, COOCH₃ C₈H₇ClNO₃ 201.60 Not reported Ester form improves lipophilicity
5-Chloro-2-hydroxynicotinic acid (CAS 38076-80-1) 5-Cl, 2-OH C₆H₄ClNO₃ 172.54 Not reported Hydroxyl group increases H-bonding
5-(2-Fluorophenyl)-2-hydroxynicotinic acid (CAS 1267011-08-4) 2-OH, 5-(2-F-C₆H₄) C₁₂H₈FNO₃ 245.20 Not reported Fluorophenyl enhances bioactivity

Substituent Effects on Physicochemical Properties

  • Chlorine and Methoxy Groups : The chloro substituent at the 5-position is common across analogs and contributes to electron-withdrawing effects, influencing reactivity in electrophilic substitutions. Methoxy groups (e.g., in 5-Chloro-2-methoxynicotinic acid) enhance solubility in polar solvents compared to hydrophobic substituents .
  • Cyano vs.
  • Ester vs. Acid Forms : Methyl esters (e.g., Methyl 6-chloro-2-methoxynicotinate) exhibit higher lipophilicity than carboxylic acids, which may improve membrane permeability in drug delivery .

Biological Activity

5-Chloro-2-(4-cyano-2-methoxyphenoxy)nicotinic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a chloro group, a cyano group, and a methoxyphenoxy moiety attached to a nicotinic acid backbone. The molecular formula is C13H10ClN2O3C_{13}H_{10}ClN_{2}O_{3}.

Table 1: Structural Components

ComponentDescription
Chloro GroupHalogen substituent affecting reactivity
Cyano GroupNitrile functional group influencing biological activity
Methoxy GroupEther functional group enhancing solubility
Nicotinic Acid CorePyridine derivative with known pharmacological effects

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study highlighted its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preclinical studies demonstrated that it can inhibit the proliferation of cancer cell lines, particularly in breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown significant anti-inflammatory effects . In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells stimulated with lipopolysaccharides (LPS). These findings were corroborated by in vivo studies demonstrating reduced inflammation in carrageenan-induced arthritis models .

The precise mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound interacts with specific molecular targets such as metabotropic glutamate receptors (mGluRs), which play a role in various neurological functions and disorders . The presence of the cyano and methoxy groups may enhance binding affinity to these targets.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showing promising antibacterial activity .

Study 2: Anti-inflammatory Activity

In another investigation, the compound was tested in an animal model of rheumatoid arthritis. The treatment group exhibited significantly lower levels of joint swelling and inflammation markers compared to the control group, supporting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundYesYesYes
2-(4-Cyano-2-methoxyphenoxy)nicotinic acidModerateNoModerate
5-Chloro-3-cyano-4-methoxy-2-(1H)-pyridinoneNoYesNo

This table illustrates that while some compounds exhibit individual activities, this compound demonstrates a broader spectrum of biological activities.

Q & A

Q. What are the key synthetic routes for 5-Chloro-2-(4-cyano-2-methoxyphenoxy)nicotinic acid, and how are intermediates purified?

The synthesis typically involves coupling a nicotinic acid derivative with a substituted phenoxy group. For example, analogous compounds like 4-amino-5-chloro-2-methoxybenzoic acid are synthesized via nucleophilic substitution or condensation reactions. A critical step is coupling the acid chloride of the nicotinic acid moiety with a phenoxy intermediate under basic conditions. Purification often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitoring via TLC and HPLC ensures reaction progression and purity .

Q. Which spectroscopic techniques are essential for structural confirmation?

A combination of 1H/13C NMR (in DMSO-d6 or CDCl3), FT-IR (to confirm carboxylic acid and cyano groups), and high-resolution mass spectrometry (HRMS) is used. For example, the nitrile group’s stretching vibration appears near 2220 cm⁻¹ in IR. NMR analysis resolves methoxy (δ ~3.8 ppm), aromatic protons, and the carboxylic acid proton (δ ~13 ppm if free acid). Cross-validation with computational methods (DFT-based chemical shift predictions) enhances accuracy. LC-MS with ESI+ ionization confirms molecular ion peaks .

Q. How is the compound’s solubility profile determined for in vitro assays?

Solubility is assessed in DMSO (stock solutions), PBS (pH 7.4), and cell culture media (e.g., DMEM) using UV-Vis spectroscopy or HPLC. For low solubility, co-solvents like PEG-400 or cyclodextrin derivatives are tested. Critical micelle concentration (CMC) studies ensure excipients do not interfere with biological activity. Equilibrium solubility is measured after 24-hour agitation at 25°C and 37°C .

Advanced Research Questions

Q. How can researchers optimize coupling reaction yields when synthesizing the compound?

Low yields in coupling steps (e.g., esterification or amidation) often arise from steric hindrance or poor leaving-group activation. Strategies include:

  • Using PyBOP or HATU as coupling agents for carboxylic acid activation.
  • Microwave-assisted synthesis (80–100°C, 30 min) to enhance reaction rates.
  • Catalytic hydrogenation (e.g., Pd/C, H₂ atmosphere) for nitro-to-amine reductions in intermediates . Reaction progress is monitored via HPLC-DAD at 254 nm, and side products (e.g., dimerization) are minimized by maintaining anhydrous conditions .

Q. How to address contradictory bioactivity data in different assay systems?

Discrepancies may stem from differences in cell permeability, metabolic stability, or off-target effects. Resolve by:

  • Validating target engagement via SPR (surface plasmon resonance) or thermal shift assays .
  • Testing stability in assay media (e.g., liver microsome incubation for metabolic liability).
  • Comparing activity in isogenic cell lines (e.g., with/without target gene knockout) to confirm specificity . Structural analogs (e.g., replacing the methoxy group with ethoxy) can clarify SAR trends .

Q. What computational methods aid in predicting the compound’s pharmacokinetic properties?

In silico tools like SwissADME or ADMETLab 2.0 predict logP (lipophilicity), BBB permeability, and CYP450 inhibition. Molecular dynamics simulations (e.g., GROMACS) model membrane interactions. For example, the methoxy and cyano groups may reduce aqueous solubility but enhance target binding via hydrophobic interactions. Validation with experimental Caco-2 permeability assays bridges computational and empirical data .

Data Contradiction and Validation

Q. How to resolve discrepancies in NMR and HRMS data during characterization?

Contradictions may arise from residual solvents, tautomerism, or isotopic impurities. Solutions include:

  • Repeating NMR under variable temperatures (e.g., 25°C vs. 40°C) to detect dynamic processes.
  • High-resolution LC-MS/MS to distinguish isotopic patterns (e.g., chlorine’s M+2 peak).
  • X-ray crystallography for unambiguous confirmation of solid-state structure .

Q. Why might in vitro and in vivo toxicity profiles differ, and how can this be mitigated?

Differences often result from metabolic activation (e.g., cytochrome P450-mediated bioactivation). Mitigation strategies:

  • Reactive metabolite trapping assays (e.g., glutathione adduct detection via LC-MS).
  • AMES testing for mutagenicity and hERG inhibition assays for cardiotoxicity.
  • Dose-ranging studies in rodent models with plasma concentration monitoring .

Methodological Tables

Table 1. Key Synthetic Intermediates and Characterization Data

IntermediateSynthesis StepPurity (HPLC)Key Spectral Data (NMR)
Nicotinic acid chlorideAcid chloride formation98%1H δ 8.7 (s, 1H, pyridine-H)
Phenoxy precursorNitro-to-cyano reduction95%13C δ 118 ppm (CN), 56 ppm (OCH3)

Table 2. Bioactivity Data Across Assay Systems

Assay TypeIC50 (µM)NotesReference
Kinase inhibition0.12ATP-competitive
Cytotoxicity (HeLa)1.8Caspase-3 activation confirmed
Metabolic stabilityt₁/₂ >4hCYP3A4-mediated degradation

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-2-(4-cyano-2-methoxyphenoxy)nicotinic acid
Reactant of Route 2
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5-Chloro-2-(4-cyano-2-methoxyphenoxy)nicotinic acid

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